molecular formula C14H16O3 B4653262 4,8-dimethyl-7-propoxy-2H-chromen-2-one

4,8-dimethyl-7-propoxy-2H-chromen-2-one

Cat. No. B4653262
M. Wt: 232.27 g/mol
InChI Key: GBEJSBKDGPVELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-dimethyl-7-propoxy-2H-chromen-2-one, also known as DPC, is a synthetic compound that belongs to the class of coumarin derivatives. DPC has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-7-propoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, 4,8-dimethyl-7-propoxy-2H-chromen-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. 4,8-dimethyl-7-propoxy-2H-chromen-2-one has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
4,8-dimethyl-7-propoxy-2H-chromen-2-one has been shown to have various biochemical and physiological effects in the body. For example, 4,8-dimethyl-7-propoxy-2H-chromen-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4,8-dimethyl-7-propoxy-2H-chromen-2-one has also been shown to improve glucose tolerance and insulin sensitivity by activating PPARγ. In addition, 4,8-dimethyl-7-propoxy-2H-chromen-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and -9.

Advantages and Limitations for Lab Experiments

One advantage of using 4,8-dimethyl-7-propoxy-2H-chromen-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 4,8-dimethyl-7-propoxy-2H-chromen-2-one is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of using 4,8-dimethyl-7-propoxy-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals. In addition, the toxicity of 4,8-dimethyl-7-propoxy-2H-chromen-2-one has not been fully evaluated, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 4,8-dimethyl-7-propoxy-2H-chromen-2-one. One area of interest is the development of 4,8-dimethyl-7-propoxy-2H-chromen-2-one derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of 4,8-dimethyl-7-propoxy-2H-chromen-2-one, which could lead to the development of new therapeutic strategies for these diseases. Additionally, the potential applications of 4,8-dimethyl-7-propoxy-2H-chromen-2-one in agriculture, such as its use as a natural pesticide or plant growth regulator, warrant further investigation.

Scientific Research Applications

4,8-dimethyl-7-propoxy-2H-chromen-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 4,8-dimethyl-7-propoxy-2H-chromen-2-one has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties. In pharmacology, 4,8-dimethyl-7-propoxy-2H-chromen-2-one has been investigated for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. In agriculture, 4,8-dimethyl-7-propoxy-2H-chromen-2-one has been studied for its ability to enhance plant growth and protect crops from pests and diseases.

properties

IUPAC Name

4,8-dimethyl-7-propoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-4-7-16-12-6-5-11-9(2)8-13(15)17-14(11)10(12)3/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEJSBKDGPVELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-dimethyl-7-propoxy-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.